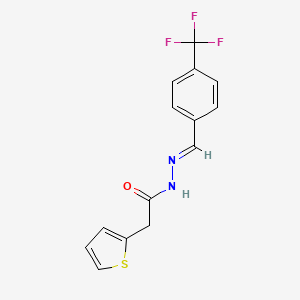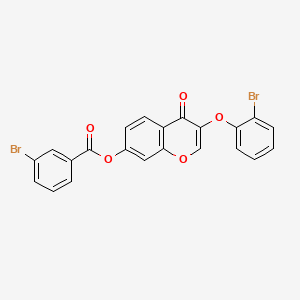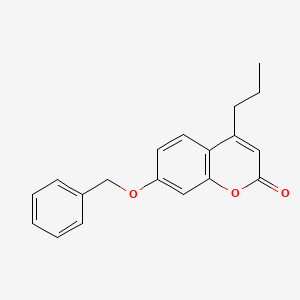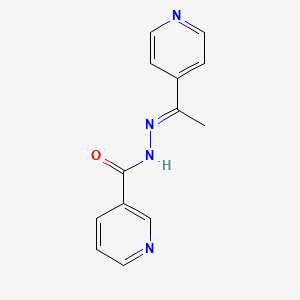![molecular formula C16H12ClNOS B11669197 (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669197.png)
(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and an aminoethylidene moiety, making it a unique and potentially valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one typically involves the condensation of 4-chloroaniline with a benzothiophene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one stands out due to its unique combination of a benzothiophene core and a 4-chlorophenyl aminoethylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H12ClNOS |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
2-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H12ClNOS/c1-10(18-12-8-6-11(17)7-9-12)16-15(19)13-4-2-3-5-14(13)20-16/h2-9,19H,1H3 |
Clave InChI |
YONGHDKVUBXAFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine](/img/structure/B11669122.png)
![N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B11669125.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669140.png)


![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11669156.png)
![4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11669162.png)

![{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11669184.png)


![3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669209.png)

![N'-[(Z)-(2-Hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11669222.png)
